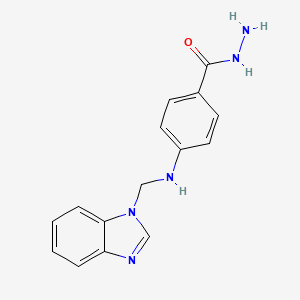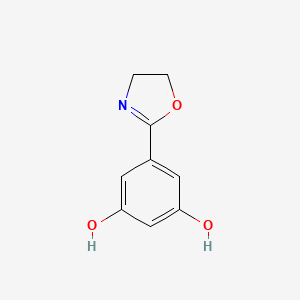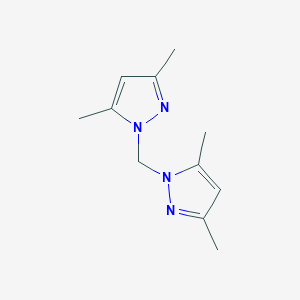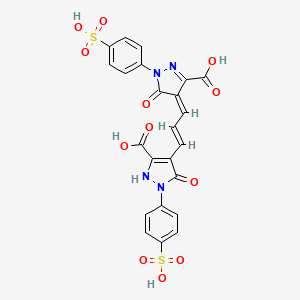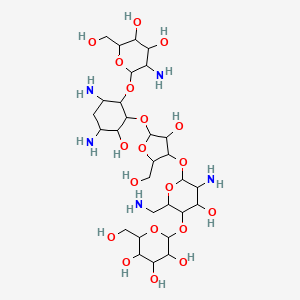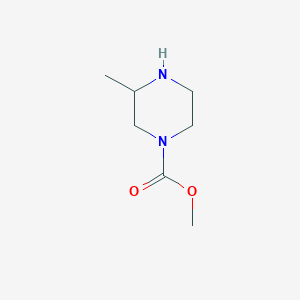
Phosphorodihydrazidothioic O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodihydrazidothioic O-acid is a chemical compound known for its unique properties and potential applications in various fields. This compound is characterized by the presence of phosphorus, nitrogen, sulfur, and oxygen atoms, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phosphorodihydrazidothioic O-acid typically involves the reaction of phosphorus compounds with hydrazine derivatives under controlled conditions. One common method includes the reaction of phosphorus pentasulfide with hydrazine hydrate, followed by the addition of an oxidizing agent to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorodihydrazidothioic O-acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides and sulfur oxides.
Reduction: Reduction reactions can yield hydrazine derivatives and other reduced phosphorus compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphorus and sulfur-containing compounds, hydrazine derivatives, and substituted phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorodihydrazidothioic O-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Phosphorodihydrazidothioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phosphorodihydrazidothioic O-acid can be compared with other similar compounds, such as:
Phosphorodithioic Acid: Similar in structure but lacks the hydrazine moiety.
Hydrazidothioic Acid: Contains hydrazine and sulfur but lacks the phosphorus component.
Phosphorohydrazidic Acid: Contains phosphorus and hydrazine but lacks the sulfur component.
Uniqueness: this compound is unique due to the combination of phosphorus, nitrogen, sulfur, and oxygen atoms in its structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
25757-94-2 |
|---|---|
Molekularformel |
H7N4OPS |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
[hydrazinyl(hydroxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/H7N4OPS/c1-3-6(5,7)4-2/h1-2H2,(H3,3,4,5,7) |
InChI-Schlüssel |
LETLJJVBSSRUAU-UHFFFAOYSA-N |
Kanonische SMILES |
NNP(=S)(NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)




